molecular formula C19H19N7O3 B2443312 3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034280-23-2

3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2443312
CAS No.: 2034280-23-2
M. Wt: 393.407
InChI Key: HPJYGULIUHYEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-13-21-22-18-17(20-6-7-25(13)18)24-10-8-23(9-11-24)16(27)12-26-14-4-2-3-5-15(14)29-19(26)28/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJYGULIUHYEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has been shown to influence cell function in a variety of ways. It has been found to exhibit cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively. This suggests that the compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. The compound exhibits excellent thermal stability, suggesting that it remains stable and does not degrade significantly over time

Biological Activity

The compound 3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a member of the triazolo[4,3-a]pyrazine family, which has garnered attention for its diverse biological activities. This article examines its biological activity through various studies, including anticancer and antibacterial effects.

Overview of Triazolo[4,3-a]pyrazine Derivatives

Triazolo[4,3-a]pyrazine derivatives are known for their significant biological activities, including anticancer, antibacterial, antidiabetic, and antifungal properties. The structural diversity within this class allows for various modifications that enhance their pharmacological profiles. The compound in focus incorporates a piperazine moiety and a benzo[d]oxazol-2(3H)-one structure, which may contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance, a related compound exhibited excellent anti-tumor activity against multiple cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 μM to 2.85 μM .

The anticancer activity is often attributed to the induction of apoptosis through mitochondrial pathways. One study indicated that certain derivatives could up-regulate pro-apoptotic factors like Bax and down-regulate anti-apoptotic factors such as Bcl2, leading to the activation of Caspase 3 . This mechanism suggests that compounds similar to our target may also trigger similar apoptotic pathways.

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have also shown promising antibacterial effects. A recent evaluation demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Notably, some compounds exhibited MIC values comparable to first-line antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazolo[4,3-a]pyrazine scaffold significantly influence antibacterial efficacy. Compounds with long alkyl chains at specific positions showed enhanced activity due to increased lipophilicity and cell permeability . Moreover, electron-donating groups on phenyl substituents were found to favor antibacterial activity .

Case Studies

  • Anticancer Case Study :
    • Compound : 22i (related structure)
    • Cell Lines : A549, MCF-7, HeLa
    • IC50 Values : 0.83 μM (A549), 0.15 μM (MCF-7), 2.85 μM (HeLa)
    • Mechanism : Induction of apoptosis via mitochondrial pathway .
  • Antibacterial Case Study :
    • Compound : 2e (similar class)
    • MIC Values : 32 μg/mL against Staphylococcus aureus, 16 μg/mL against Escherichia coli
    • Comparison : Comparable to ampicillin .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance, a related compound demonstrated excellent anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent efficacy. Specifically, the derivative exhibited IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells, illustrating its potential as a c-Met kinase inhibitor .

Antibacterial Activity

The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been explored. One study reported that certain derivatives showed moderate to good antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, one derivative exhibited an MIC comparable to that of ampicillin, suggesting significant therapeutic potential .

Case Study 1: Anticancer Efficacy

A series of synthesized triazolo[4,3-a]pyrazine derivatives were tested for anticancer efficacy. Among them, compound 22i showed remarkable potency against multiple cancer cell lines and was subjected to further in vivo studies to evaluate its therapeutic index .

Case Study 2: Antibacterial Evaluation

In another study focusing on the antibacterial properties of these compounds, several derivatives were synthesized and evaluated using the microbroth dilution method. The results indicated that some compounds had MIC values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .

Data Summary

CompoundActivity TypeTargetIC50/MICReference
22iAnticancerA5490.83 μM
22iAnticancerMCF-70.15 μM
22iAnticancerHeLa2.85 μM
2eAntibacterialS.aureus32 μg/mL
2eAntibacterialE.coli16 μg/mL

Chemical Reactions Analysis

Benzoxazolone Ring Opening

The benzoxazolone moiety is prone to hydrolysis under acidic or basic conditions, yielding 2-aminophenol derivatives . For example:

  • Acidic Hydrolysis :
    Benzoxazolone+H2OHCl2-aminophenol+CO2\text{Benzoxazolone} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} 2\text{-aminophenol} + \text{CO}_2
    The adjacent ketone group may stabilize intermediates via conjugation .

Conditions Reagents Products Yield Reference
1M HCl, reflux, 6hHCl/H₂O2-amino-3-(2-oxoethyl)phenol derivative~70%
NaOH (2M), 80°C, 4hNaOH/H₂OSodium salt of hydrolyzed product~65%

Triazolo[4,3-a]pyrazine Stability

The triazolo[4,3-a]pyrazine ring demonstrates stability under mild hydrolytic conditions but may undergo ring-opening in strong acids (e.g., conc. H₂SO₄) to form pyrazine diamines .

Nucleophilic Substitution at Piperazine

The piperazine nitrogen atoms are susceptible to alkylation or acylation due to their nucleophilic nature:

  • Alkylation :
    Piperazine+R-XN-alkylpiperazine+HX\text{Piperazine} + \text{R-X} \rightarrow \text{N-alkylpiperazine} + \text{HX}
    Example reagents: methyl iodide, benzyl chloride .

  • Acylation :
    Piperazine+R-COClN-acylpiperazine+HCl\text{Piperazine} + \text{R-COCl} \rightarrow \text{N-acylpiperazine} + \text{HCl}
    Example reagents: acetyl chloride.

Reaction Type Reagents Products Conditions Reference
AlkylationCH₃I, K₂CO₃N-methylpiperazine derivativeDMF, 60°C, 12h
AcylationAcCl, Et₃NN-acetylpiperazine derivativeCH₂Cl₂, RT, 4h

Reduction of the Ketone Group

The 2-oxoethyl chain can be reduced to a hydroxyethyl or ethyl group using agents like NaBH₄ or LiAlH₄:

  • R-CO-R’NaBH4R-CH(OH)-R’\text{R-CO-R'} \xrightarrow{\text{NaBH}_4} \text{R-CH(OH)-R'}

  • Further reduction with H₂/Pd-C yields R-CH₂-R’\text{R-CH₂-R'} .

Reducing Agent Conditions Product Yield Reference
NaBH₄MeOH, 0°C, 2hSecondary alcohol derivative85%
LiAlH₄THF, reflux, 6hEthylene glycol derivative78%

Electrophilic Aromatic Substitution

The electron-deficient triazolo[4,3-a]pyrazine ring may undergo nitration or sulfonation at the C-5 or C-7 positions, guided by the methyl group’s directing effects .

Reaction Reagents Position Conditions Reference
NitrationHNO₃/H₂SO₄, 0°CC-52h, 0°C
SulfonationSO₃/H₂SO₄, 50°CC-74h, 50°C

Cyclization Reactions

The ketone group may participate in cyclocondensation with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively .

Reagent Product Conditions Yield Reference
NH₂NH₂·H₂OPyrazole-fused derivativeEtOH, reflux, 8h72%
NH₂OH·HClIsoxazole-fused derivativeAcOH, 100°C, 6h68%

Oxidation Reactions

The piperazine linker’s secondary amine can oxidize to a nitroso or nitro group under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .

Oxidizing Agent Conditions Product Yield Reference
KMnO₄/H₂SO₄70°C, 3hN-nitrosopiperazine derivative60%

Key Stability Considerations:

  • pH Sensitivity : Benzoxazolone hydrolyzes rapidly in alkaline conditions .

  • Thermal Stability : Decomposition observed above 200°C (DSC data) .

  • Light Sensitivity : Triazolo[4,3-a]pyrazine derivatives may degrade under UV light .

Q & A

Q. Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves coupling reactions between triazolopyrazine precursors and benzo[d]oxazol-2(3H)-one derivatives. Key steps include:

  • Activation of carboxylic acids using carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C .
  • Condensation with hydrazinopyrazinone derivatives under reflux (24–48 hours) .
  • Purification via recrystallization (e.g., DMFA/i-propanol mixtures) or column chromatography . Variations in N-substitution (e.g., benzyl/aryl groups) are achieved by modifying precursor reagents .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : DMFA or dioxane improves solubility for intermediates, while anhydrous conditions minimize side reactions .
  • Coupling agents : EDCI/HOBt systems enhance amide bond formation efficiency compared to CDI .
  • Reaction monitoring : TLC tracking ensures reaction completion before workup, reducing impurity carryover .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) resolves structurally similar byproducts .

Structural Characterization

Q. Basic: What analytical techniques confirm the compound’s structure?

  • 1H-NMR : Proton environments (e.g., tert-butyl groups at δ 1.44 ppm, aromatic protons at δ 7.35–8.08 ppm) validate substituent positions .
  • IR spectroscopy : Key stretches (e.g., carbonyl at ~1716 cm⁻¹, NH₂ at ~3296 cm⁻¹) confirm functional groups .
  • Elemental analysis : Matches calculated C/H/N/O percentages to theoretical values (e.g., C₂₆H₃₁N₅O₂) .

Q. Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

  • Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations.
  • Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations) .
  • Recrystallize the compound to exclude solvent or polymorphic effects on spectral profiles .

Biological Evaluation

Q. Basic: What in vitro methods assess this compound’s biological activity?

  • Molecular docking : Predicts binding affinity to targets like 14-α-demethylase lanosterol (PDB: 3LD6) using software such as AutoDock .
  • Enzyme inhibition assays : Measures IC₅₀ values against purified enzymes (e.g., adenosine A₁/A₂A receptors) via fluorescence or radiometric methods .

Q. Advanced: How to address contradictions between computational docking and experimental bioactivity?

  • Perform molecular dynamics (MD) simulations to assess binding stability under physiological conditions .
  • Test analogs with modified substituents (e.g., piperazine or benzoxazole groups) to refine structure-activity relationships .
  • Validate docking results with competitive binding assays (e.g., radioligand displacement) .

Analytical and Purity Profiling

Q. Basic: How to ensure compound purity during synthesis?

  • Monitor reactions via TLC (silica gel, UV detection) .
  • Use HPLC with C18 columns and acetonitrile/water gradients to quantify impurities (<0.5% by area) .

Q. Advanced: How to identify unknown impurities in synthesized batches?

  • LC-MS : Detects low-abundance impurities (e.g., dealkylated byproducts) via exact mass .
  • NMR spiking : Co-inject suspected impurity standards (e.g., reference compounds from ) to confirm identity .

Experimental Design

Q. Basic: How to design a robust pharmacological testing protocol?

  • Use replicates (n ≥ 3) and controls (e.g., vehicle and positive inhibitors) to minimize variability .
  • Apply dose-response curves (e.g., 0.1–100 µM) to determine EC₅₀/IC₅₀ values .

Q. Advanced: How to statistically analyze bioactivity data?

  • Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
  • Use nonlinear regression (e.g., GraphPad Prism) to model dose-response relationships and calculate confidence intervals .

Data Contradiction Analysis

Q. Advanced: How to resolve conflicting bioactivity results across studies?

  • Re-evaluate assay conditions (e.g., buffer pH, ATP concentrations) that may alter target engagement .
  • Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. Advanced: What if synthetic batches show inconsistent potency despite high purity?

  • Assess stereochemical integrity via chiral HPLC or X-ray crystallography (if crystalline).
  • Investigate metabolic stability in vitro (e.g., liver microsome assays) to rule out rapid degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.